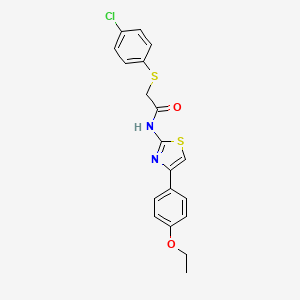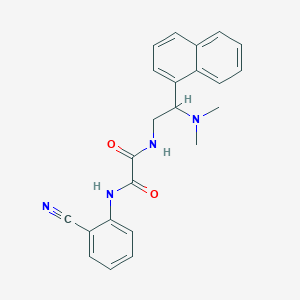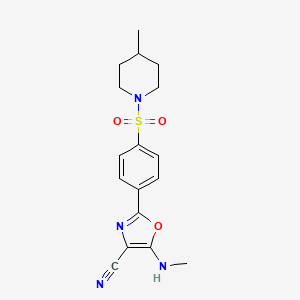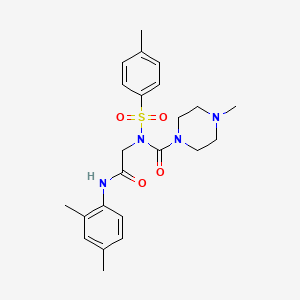
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a compound that has attracted significant interest from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research into thiazolyl and oxazolyl derivatives, closely related to 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, reveals their potential applications as anti-inflammatory agents. For instance, compounds like 3-(2'-substituted indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indoles have demonstrated significant anti-inflammatory activity in albino rats, indicating the potential of related compounds in mitigating inflammation-related conditions (Singh, Bhati, & Kumar, 2008).
Anticonvulsant Properties
The compound and its analogs have shown promising results in the field of anticonvulsant medication. Studies indicate that certain thiazole incorporated arylalkylazoles, structurally related to 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, have been effective in controlling seizures in animal models, suggesting potential applications in epilepsy therapy. These compounds conform to Lipinski's rule of five and possess favorable physicochemical properties for CNS-drugs, making them potentially promising agents for epilepsy therapy (Ahangar et al., 2011).
Radiomodulatory Effects
A study on quinazolinone derivatives, which share a core structure with 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, identified certain compounds with potential as radiomodulatory agents. These compounds have shown the ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a classical target for transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), and could potentially mitigate the damaging effects of gamma radiation, suggesting their utility in radiation therapy or protection (Soliman et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-2-24-15-7-3-13(4-8-15)17-11-26-19(21-17)22-18(23)12-25-16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGXFRSFEAMOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2466196.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate](/img/structure/B2466197.png)

![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)



![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2466208.png)



![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2466218.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)